molecular formula C16H24O8 B12321391 (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde

(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde

Cat. No.: B12321391
M. Wt: 344.36 g/mol
InChI Key: MRIFZKMKTDPBHR-UHFFFAOYSA-N
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Description

(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde is a complex organic compound with a unique structure that includes a glucopyranosyloxy group and a hexahydrocyclopenta[c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[c]pyran ring system, followed by the introduction of the glucopyranosyloxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The glucopyranosyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The glucopyranosyloxy group may facilitate binding to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glucopyranosyloxy derivatives and hexahydrocyclopenta[c]pyran analogs. Examples include:

  • (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carboxylic acid
  • (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-ol

Uniqueness

The uniqueness of (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a glucopyranosyloxy group with a hexahydrocyclopenta[c]pyran ring system makes it a valuable compound for various applications.

Properties

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3

InChI Key

MRIFZKMKTDPBHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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